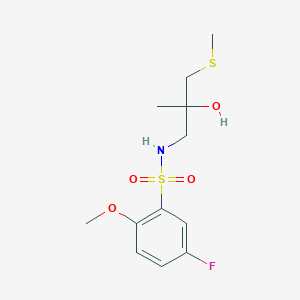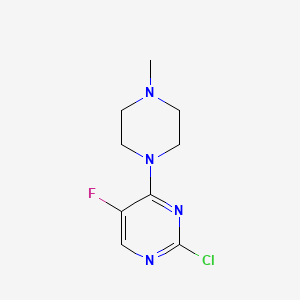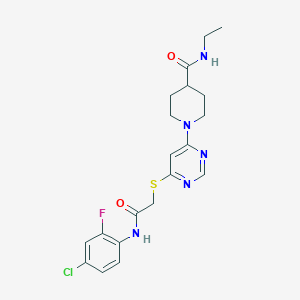
1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a piperidine ring, and a carboxamide group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the formation of the piperidine ring . The exact synthesis would depend on the desired route and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a certain degree of rigidity, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the pyrimidine ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could make the compound more lipophilic, which could influence its solubility and its ability to cross cell membranes .Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
Research often focuses on the synthesis and characterization of similar compounds, aiming to understand their chemical properties and reactions. For instance, the study on water-mediated synthesis of related compounds highlights the use of environmentally friendly solvents and conditions in synthesizing complex molecules with potential biological activity, including anti-cancer properties through inhibition of tubulin polymerization (Jayarajan et al., 2019).
Biological Activities and Therapeutic Potentials
Many of these compounds are investigated for their biological activities, such as antimicrobial, antifungal, and anti-inflammatory effects. For example, compounds with structural similarities have been synthesized and evaluated for antimicrobial activity, indicating their potential as novel therapeutic agents (Yurttaş et al., 2016). Additionally, some derivatives have shown promising anti-inflammatory and analgesic activities, suggesting their use in developing new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).
Molecular Docking and Computational Studies
Computational chemistry methods, including molecular docking studies, are employed to predict the interaction of these molecules with biological targets, elucidating their potential mechanisms of action. The interaction of synthesized compounds with the colchicine binding site of tubulin in cancer cells is an example of how these studies contribute to the understanding of molecular mechanisms and the design of molecules with specific biological activities (Jayarajan et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-[6-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O2S/c1-2-23-20(29)13-5-7-27(8-6-13)17-10-19(25-12-24-17)30-11-18(28)26-16-4-3-14(21)9-15(16)22/h3-4,9-10,12-13H,2,5-8,11H2,1H3,(H,23,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWHFUSPXMXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)
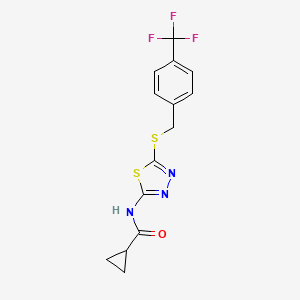
![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)

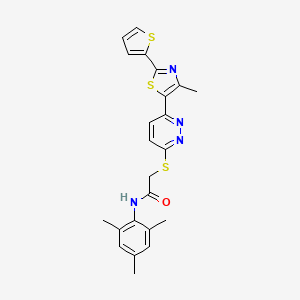
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2638858.png)
